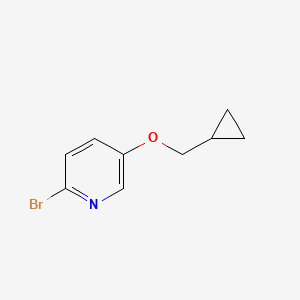![molecular formula C10H13BrN4O B1529783 6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol CAS No. 1005490-98-1](/img/structure/B1529783.png)
6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create the compound. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the transformations that the compound undergoes when it reacts with other compounds. This can include understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis Techniques
The compound is involved in the development of novel organic synthesis techniques. For instance, it serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. One study details the synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines, a process that includes treating chloropyrazine with bromosuccinimide, followed by cyclization with various 2-aminopyridines, demonstrating the compound's utility in generating cyclized heterocycles with potential biological activity (Collins Michael Raymond et al., 2010).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of the compound are synthesized for their potential biological activities. Research has identified imidazo[1,2-a]pyrazine derivatives exhibiting uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. These findings underscore the compound's significance in developing therapeutic agents with diverse pharmacological effects (C. Sablayrolles et al., 1984).
Material Science and Polymer Chemistry
The compound also finds application in material science, particularly in the synthesis of proton-conducting polymers and liquids. Imidazole and pyrazole-based materials, including derivatives of the compound , exhibit promising properties for use in electrochemical cells such as fuel cells and secondary batteries, highlighting its role in advancing materials with enhanced temperature stability and proton mobility (K. Kreuer et al., 1998).
Corrosion Inhibition
Furthermore, derivatives of this compound have been evaluated for their performance as corrosion inhibitors for mild steel in acidic environments. Studies indicate that these derivatives can significantly protect mild steel from corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (A. Saady et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O/c1-3-6(4-2)15-9-8(14-10(15)16)12-5-7(11)13-9/h5-6H,3-4H2,1-2H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZLLOCPIPPQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=NC(=CN=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



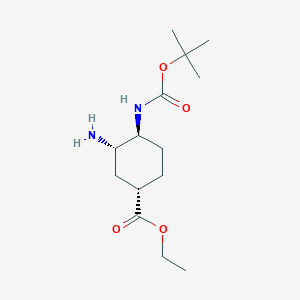

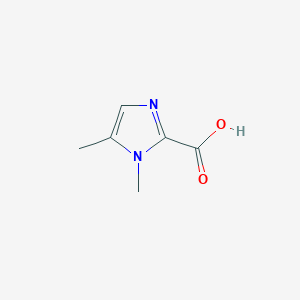



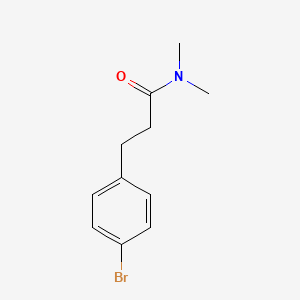
![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)
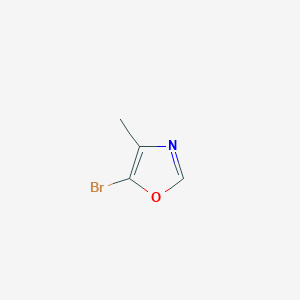

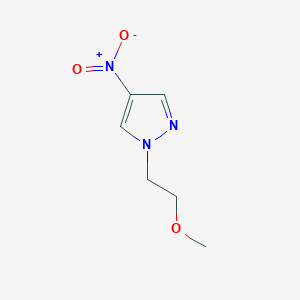
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
